molecular formula C15H13Cl2NO B5797146 N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide

N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide

Cat. No. B5797146
M. Wt: 294.2 g/mol
InChI Key: VRCYHSZAEKODEX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly used drugs in the world. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute and chronic pain.

Mechanism of Action

The mechanism of action of diclofenac involves the inhibition of COX enzymes, which in turn reduces the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their production, diclofenac can reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It is known to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their production, diclofenac can reduce inflammation and relieve pain.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. This makes it a popular choice for researchers who need to perform experiments on a large scale. However, diclofenac also has some limitations. For example, it can be difficult to control the dose of diclofenac in lab experiments, which can make it difficult to draw accurate conclusions.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can be delivered more effectively. Another area of interest is the development of new drugs that target COX enzymes in a more specific way, which could potentially reduce the side effects associated with diclofenac and other N-(3,4-dichlorophenyl)-2,4-dimethylbenzamides. Additionally, further research is needed to better understand the long-term effects of diclofenac use, particularly in patients with chronic pain.

Synthesis Methods

Diclofenac can be synthesized through a number of different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dimethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ammonia to form diclofenac.

Scientific Research Applications

Diclofenac has been the subject of extensive scientific research, particularly in the areas of pain management and inflammation. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of compounds that play a key role in the inflammatory response. By inhibiting COX activity, diclofenac can reduce inflammation and relieve pain.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-13(16)14(17)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCYHSZAEKODEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2,4-dimethylbenzamide

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